molecular formula C11H15NO B12834578 2-(Tetrahydro-2H-pyran-4-yl)aniline

2-(Tetrahydro-2H-pyran-4-yl)aniline

Katalognummer: B12834578
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: ILPZNTAHLDGQKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tetrahydro-2H-pyran-4-yl)aniline is an organic compound characterized by the presence of a tetrahydropyran ring attached to an aniline moiety. This compound is notable for its unique structure, which combines the properties of both tetrahydropyran and aniline, making it a valuable intermediate in various chemical syntheses and applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aniline moiety to its corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Wirkmechanismus

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)aniline involves its interaction with various molecular targets and pathways. The compound’s aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors. The tetrahydropyran ring provides structural stability and can enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)aniline is unique due to its combination of the tetrahydropyran ring and aniline moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

2-(oxan-4-yl)aniline

InChI

InChI=1S/C11H15NO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8,12H2

InChI-Schlüssel

ILPZNTAHLDGQKW-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.